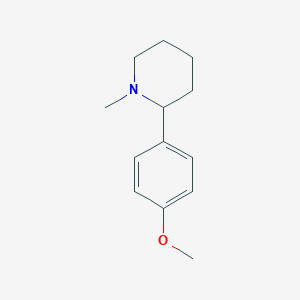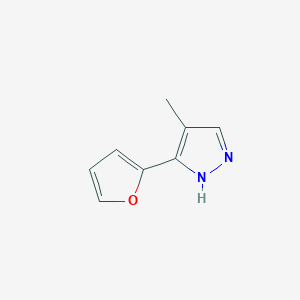
3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a triazole ring substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(tert-butyl)benzohydrazide with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: In biological research, the compound is investigated for its potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with biological targets, inhibiting the growth of certain pathogens.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Studies focus on its ability to modulate specific molecular pathways involved in disease progression.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The triazole ring and phenyl groups play a crucial role in these interactions, providing the necessary binding affinity and specificity.
類似化合物との比較
4-tert-Butylphenol: A simpler compound with a tert-butyl group attached to a phenyl ring. It lacks the triazole ring and additional phenyl groups.
4-tert-Butylbenzoyl chloride: Contains a tert-butyl group and a benzoyl chloride moiety. It is used in the synthesis of various organic compounds.
Tris(4-tert-butylphenyl)sulfonium triflate: A sulfonium salt with three tert-butylphenyl groups. It is used in photoinitiators and other applications.
Uniqueness: 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole stands out due to its triazole ring, which imparts unique chemical and biological properties. The combination of the tert-butyl group and multiple phenyl rings enhances its stability and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C24H23N3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3/c1-24(2,3)20-16-14-19(15-17-20)23-26-25-22(18-10-6-4-7-11-18)27(23)21-12-8-5-9-13-21/h4-17H,1-3H3 |
InChIキー |
XJYWOYRBUISMBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)






![N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine](/img/structure/B11771653.png)
![2-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B11771656.png)
